
3-(4-Methylnaphthalen-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylnaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C14H17N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propan-1-amine group attached to the 4-methyl position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylnaphthalen-1-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene, which serves as the core structure.
Functionalization: The naphthalene ring is functionalized to introduce a propan-1-amine group. This can be achieved through a series of reactions, including halogenation, followed by nucleophilic substitution with an amine group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors can be used.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylnaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.
Scientific Research Applications
3-(4-Methylnaphthalen-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Industry: The compound may have applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylnaphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylnaphthalen-1-yl)propanoic acid: This compound has a carboxylic acid group instead of an amine group.
3-(4-Isopropylphenyl)propan-1-amine: This compound features an isopropyl group attached to the phenyl ring.
Uniqueness
3-(4-Methylnaphthalen-1-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a methyl group on the naphthalene ring and a propan-1-amine group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(4-methylnaphthalen-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H17N/c1-11-8-9-12(5-4-10-15)14-7-3-2-6-13(11)14/h2-3,6-9H,4-5,10,15H2,1H3 |
InChI Key |
MTHNHRBIILJNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
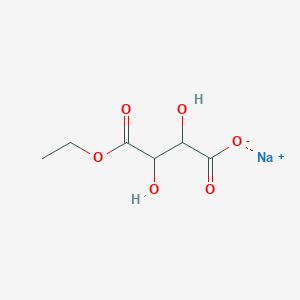
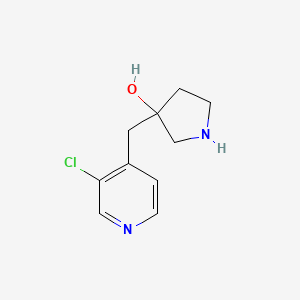
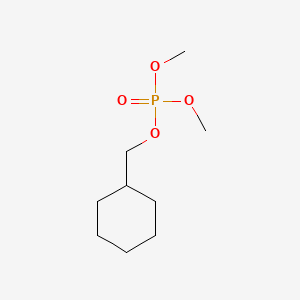
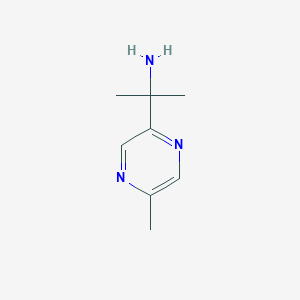

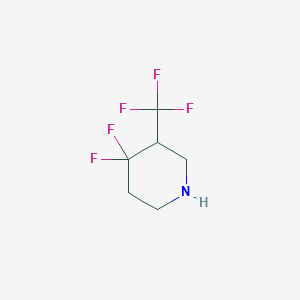
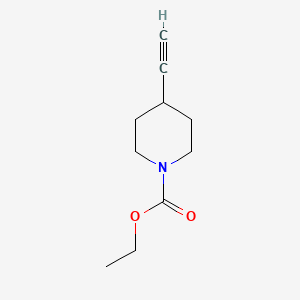

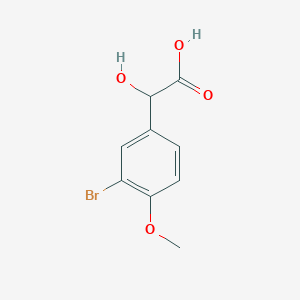
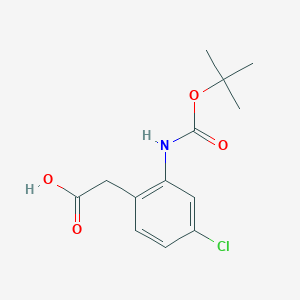


![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
